molecular formula C8H6N4O2S B2630504 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034577-48-3

6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2630504
CAS No.: 2034577-48-3
M. Wt: 222.22
InChI Key: KALDYSOBWLGPOO-UHFFFAOYSA-N
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Description

6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the 6-position and a thiazolyl group at the N-position of the carboxamide. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

It is known that thiazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Cellular Effects

Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazoles have been found to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazoles have been found to have potent effects in animal models .

Metabolic Pathways

Thiazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

Thiazoles are known to interact with various transporters and binding proteins .

Subcellular Localization

Thiazoles are known to be involved in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a nucleophilic substitution reaction using a thiazole derivative and an appropriate leaving group on the pyrimidine ring.

    Hydroxylation: The hydroxy group at the 6-position can be introduced through selective hydroxylation using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiazole derivatives, appropriate leaving groups, nucleophiles.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiazolyl derivatives.

Scientific Research Applications

6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: It is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-N-(benzothiazol-2-yl)pyrimidine-4-carboxamide
  • 6-hydroxy-N-(imidazol-2-yl)pyrimidine-4-carboxamide
  • 6-hydroxy-N-(oxazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide is unique due to the presence of the thiazolyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-oxo-N-(1,3-thiazol-2-yl)-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c13-6-3-5(10-4-11-6)7(14)12-8-9-1-2-15-8/h1-4H,(H,9,12,14)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALDYSOBWLGPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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